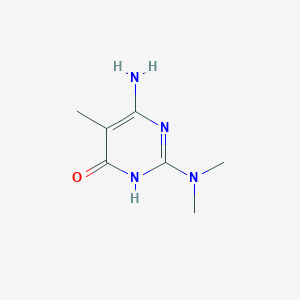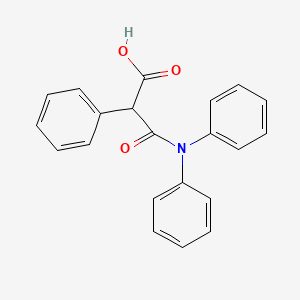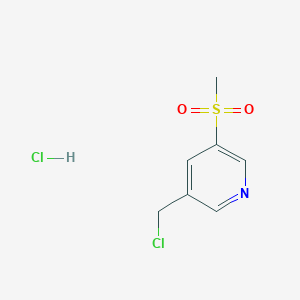![molecular formula C24H20N4O5 B13124177 N,N'-(3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl)bis(2-aminoacetamide)](/img/structure/B13124177.png)
N,N'-(3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl)bis(2-aminoacetamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(3-Oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-diyl)bis(2-aminoacetamide) is a complex organic compound characterized by its unique spiro structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and materials science. Its structure consists of a spiro linkage between isobenzofuran and xanthene moieties, with aminoacetamide groups attached to the xanthene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(3-Oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-diyl)bis(2-aminoacetamide) typically involves multiple steps. One common method starts with the preparation of the spiro[isobenzofuran-1,9’-xanthene] core. This can be achieved through a condensation reaction between phthalic anhydride and resorcinol, followed by cyclization to form the spiro compound. The resulting intermediate is then subjected to further reactions to introduce the aminoacetamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization. Reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-(3-Oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-diyl)bis(2-aminoacetamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amide derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted aminoacetamide compounds.
Wissenschaftliche Forschungsanwendungen
N,N’-(3-Oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-diyl)bis(2-aminoacetamide) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including organic semiconductors and photovoltaic devices
Wirkmechanismus
The mechanism of action of N,N’-(3-Oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-diyl)bis(2-aminoacetamide) involves its interaction with specific molecular targets. In biological systems, it may interact with proteins or nucleic acids, leading to changes in their function or structure. The spiro structure allows for unique binding interactions, which can be exploited in various applications, such as drug design and molecular imaging.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium 3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-bis(olate): Similar spiro structure but different functional groups.
3’,6’-Bis(diethylamino)-3H-spiro[2-benzothiophene-1,9’-xanthene]-3-one: Contains a spiro linkage with different substituents
Uniqueness
N,N’-(3-Oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-diyl)bis(2-aminoacetamide) is unique due to its specific combination of functional groups and spiro structure
Eigenschaften
Molekularformel |
C24H20N4O5 |
|---|---|
Molekulargewicht |
444.4 g/mol |
IUPAC-Name |
2-amino-N-[6'-[(2-aminoacetyl)amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]acetamide |
InChI |
InChI=1S/C24H20N4O5/c25-11-21(29)27-13-5-7-17-19(9-13)32-20-10-14(28-22(30)12-26)6-8-18(20)24(17)16-4-2-1-3-15(16)23(31)33-24/h1-10H,11-12,25-26H2,(H,27,29)(H,28,30) |
InChI-Schlüssel |
XAQBESFXQQMIDY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)NC(=O)CN)OC5=C3C=CC(=C5)NC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


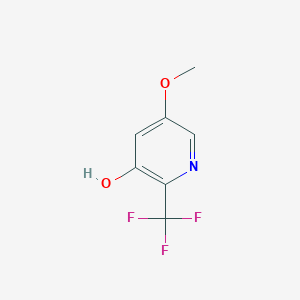
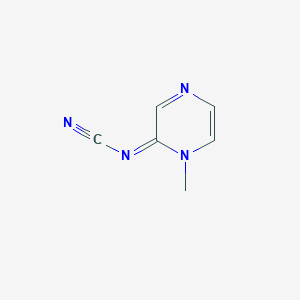


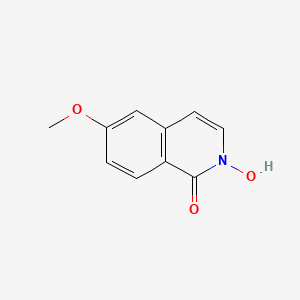
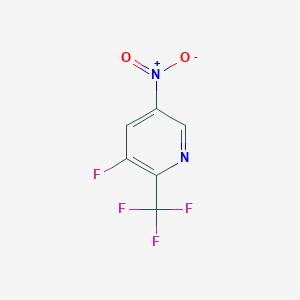
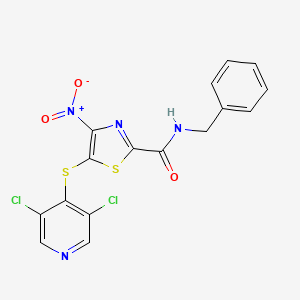
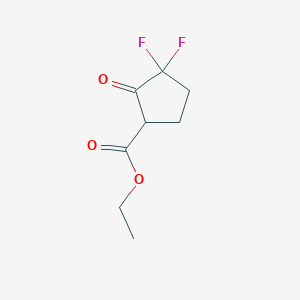
![7-Chloro-1-[(propan-2-yl)amino]anthracene-9,10-dione](/img/structure/B13124156.png)
